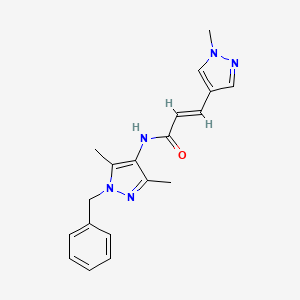![molecular formula C22H29NO4 B10899762 {5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone](/img/structure/B10899762.png)
{5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-yl}(3-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxylated phenyl group, and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the methoxylated phenyl group and the piperidine moiety. Common reagents used in these reactions include methoxybenzene, propyl bromide, and piperidine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propyl groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {5-[(2-METHOXY-4-ETHYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-BUTYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
- {5-[(2-METHOXY-4-ISOPROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE
Uniqueness
What sets {5-[(2-METHOXY-4-PROPYLPHENOXY)METHYL]-2-FURYL}(3-METHYLPIPERIDINO)METHANONE apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy and propyl groups, along with the furan and piperidine moieties, provides a unique combination of properties that can be exploited for various applications.
Eigenschaften
Molekularformel |
C22H29NO4 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
[5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-yl]-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H29NO4/c1-4-6-17-8-10-19(21(13-17)25-3)26-15-18-9-11-20(27-18)22(24)23-12-5-7-16(2)14-23/h8-11,13,16H,4-7,12,14-15H2,1-3H3 |
InChI-Schlüssel |
BGDRDPZYQPPGIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCCC(C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10899680.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B10899687.png)

![(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10899705.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10899707.png)
![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10899728.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)
![5-(difluoromethyl)-4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10899750.png)
![2,2,2-Trifluoroethyl 5-{[4-(1-adamantyl)-1,3-thiazol-2-YL]amino}-5-oxopentanoate](/img/structure/B10899757.png)
![[3-Amino-4-(2-thienyl)-6-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](2,3-dihydro-1H-indol-1-YL)methanone](/img/structure/B10899759.png)


